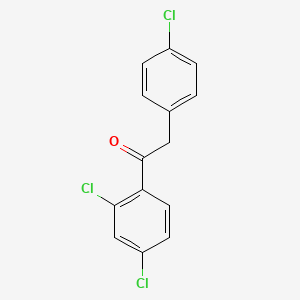

2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3O/c15-10-3-1-9(2-4-10)7-14(18)12-6-5-11(16)8-13(12)17/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXUWZVNQWBASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621179 | |

| Record name | 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94171-11-6 | |

| Record name | 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Nucleophilic Substitution of Trimethylsiloxy Acetonitrile Derivative

One well-documented synthetic route involves the reaction of (4-chlorophenyl)(trimethylsiloxy)acetonitrile with 2,4-dichlorobenzyl chloride in the presence of lithium hexamethyldisilazane (LiHMDS) in tetrahydrofuran (THF) under low temperatures (-78 °C to 20 °C). The reaction proceeds overnight, followed by hydrolysis with hydrochloric acid and subsequent workup involving organic extraction and crystallization from pentane. This method yields the target ketone with high purity and a melting point of approximately 119 °C.

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | LiHMDS, THF, 0 °C to -78 °C | Addition of (4-chlorophenyl)(trimethylsiloxy)acetonitrile | Formation of reactive intermediate |

| 2 | 2,4-Dichlorobenzyl chloride, overnight reaction | Nucleophilic substitution | Intermediate formation |

| 3 | 3N HCl hydrolysis, organic extraction | Conversion to ketone and purification | 38.6 g product, Mp 119 °C |

This procedure is noted for its efficiency and relatively straightforward purification steps.

Friedel-Crafts Acylation Approach

Another synthetic strategy involves Friedel-Crafts acylation where 4-chlorobenzoyl chloride reacts with 2,4-dichlorobenzene under Lewis acid catalysis (e.g., AlCl3). The reaction is typically conducted under controlled temperature (around 110 °C) with gradual addition of acyl chloride to avoid side reactions. Post-reaction, the mixture is treated with glacial hydrochloric acid to precipitate the ketone, which is then purified by recrystallization from a petroleum ether and ethyl acetate mixture.

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 2,4-Dichlorobenzene, p-chlorobenzoyl chloride, AlCl3 | Friedel-Crafts acylation at 110 °C | Formation of this compound |

| 2 | Glacial HCl treatment, filtration | Precipitation of product | Pale red solid, recrystallized to white crystals |

This method is classical and widely used for aromatic ketone synthesis, offering good yields and product purity.

Enzymatic Bioreduction Followed by Chemical Oxidation (Chemoenzymatic Route)

A more recent and innovative approach involves the enzymatic bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone using recombinant Escherichia coli expressing a ketoreductase enzyme. This biotransformation converts the ketone to a chiral alcohol intermediate with high enantiomeric excess (>99% ee). Subsequent chemical oxidation or further chemical steps can regenerate the ketone or produce derivatives.

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Recombinant E. coli with ketoreductase, optimized pH and temperature | Bioreduction of ketone to chiral alcohol | >99% conversion, high ee |

| 2 | Chemical oxidation or further synthesis steps | Regeneration or modification of ketone | High purity product |

This method is notable for its stereoselectivity and environmentally friendly conditions, suitable for large-scale synthesis.

Purification Techniques

Vacuum distillation and recrystallization are the primary purification methods. Vacuum distillation under controlled pressure (~2 mPa) and temperatures around 250-260 °C effectively separate isomeric impurities and improve product purity from 87% to above 97%. Recrystallization from solvents such as pentane or mixtures of petroleum ether and ethyl acetate further enhances purity.

| Method | Conditions | Effectiveness |

|---|---|---|

| Vacuum distillation | 2 mPa, 240-260 °C | Removes isomeric impurities, increases purity to >97% |

| Recrystallization | Pentane or petroleum ether/ethyl acetate | Improves crystallinity and purity |

These purification steps ensure the compound meets the quality standards required for pharmaceutical intermediates.

Comparative Summary of Preparation Methods

| Method | Advantages | Limitations | Typical Yield/Purity |

|---|---|---|---|

| Nucleophilic substitution (LiHMDS) | High selectivity, moderate conditions | Requires low temperature control | Good yield (~85-90%), high purity |

| Friedel-Crafts acylation | Simple reagents, classical method | Possible polyacylation side reactions | Moderate to good yield, high purity |

| Enzymatic bioreduction + chemical steps | High stereoselectivity, green chemistry | Requires biocatalyst and optimization | High conversion, >99% ee |

Research Findings and Notes

- The nucleophilic substitution method is well-documented for producing the compound with good yield and purity, suitable for laboratory and pilot scale synthesis.

- Friedel-Crafts acylation remains a robust industrial approach, especially when catalyst recycling and reaction control are optimized.

- The chemoenzymatic method offers a promising route for chiral derivatives and may be adapted for large-scale production with further process development.

- Purification by vacuum distillation significantly enhances product quality, critical for pharmaceutical applications.

Chemical Reactions Analysis

2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studies have explored its potential as a ligand in biochemical assays.

Medicine: Research is ongoing to investigate its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table compares 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone with structurally related diaryl ethanones:

Key Observations :

- Chlorination vs. Hydroxylation : The replacement of chlorine with hydroxyl groups (e.g., 2,4-dihydroxyphenyl) increases polarity and melting points due to hydrogen bonding .

- Heterocyclic Incorporation: Substituting one aryl group with an imidazole ring (e.g., 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone) enhances solubility in DMSO and biological activity .

Antifungal Activity

- This compound Derivatives: The oxime derivative, (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime (CAS: 64211-06-9), is a key intermediate in synthesizing sertaconazole (CAS: 99592-32-2), a potent antifungal agent effective against Candida albicans and Aspergillus niger .

- Comparison with Pyrazole Analogs: Pyrazole derivatives bearing 4-chlorophenyl and 2,4-dichlorophenyl groups (e.g., compound 22 in ) exhibit superior antibacterial activity against Gram-negative E. coli and P. aeruginosa (MIC: 12.5 µg/mL) compared to the parent ethanone, likely due to enhanced membrane permeability from azo (-N=N-) linkages .

Anticancer Potential

- Triazole-Pyrazole Hybrids : Derivatives such as 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (CAS: 158681-13-1) show cytotoxic activity against Dalton's lymphoma ascites cells, with IC₅₀ values <50 µM .

Biological Activity

2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone, also referred to as a chlorinated ketone, has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal domains. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl structure with two chlorinated phenyl groups, which significantly influences its reactivity and biological interactions. The presence of chlorine substituents enhances lipophilicity and may affect the compound's ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with various biological targets such as enzymes and receptors. It may inhibit specific metabolic pathways in microorganisms or cancer cells through the formation of covalent bonds with nucleophilic sites within these targets.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study demonstrated that derivatives of this compound showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.025 mg/mL to 0.1 mg/mL .

Antifungal Activity

The antifungal efficacy of this compound has been documented in several studies. For instance, it was found to have a MIC of 0.0125 mg/mL against pathogenic fungi such as Aspergillus species and Candida albicans . The compound's mechanism appears to involve disruption of fungal cell membrane integrity and inhibition of ergosterol synthesis.

Case Study 1: Antibacterial Activity

In a controlled laboratory setting, researchers synthesized several derivatives of this compound and evaluated their antibacterial activity. The most potent derivative exhibited an MIC value comparable to standard antibiotics like ampicillin. This suggests a potential for development into new antibacterial agents .

Case Study 2: Antifungal Applications

A study focused on the synthesis of triazole derivatives incorporating the this compound moiety reported enhanced antifungal activity against resistant strains of fungi. The incorporation of this compound into triazole frameworks resulted in MIC values significantly lower than those observed for traditional antifungals .

Data Summary

Q & A

Q. What are the established synthetic routes for 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone, and what key experimental parameters influence yield and purity?

The compound is synthesized via Friedel-Crafts acylation or chlorination of precursor ketones. For example, chlorination of 1-(4-methylphenyl)ethanone with HCl and hydroperoxide in ethanol yields dichloro derivatives, with temperature and reagent stoichiometry critical for regioselectivity . Optimization of reflux time (e.g., 5–8 hours) and solvent polarity (ethanol or DMF) is essential to minimize by-products like hydroxylated analogs .

Q. How can spectroscopic techniques (e.g., IR, MS) be utilized to characterize the structural features of this compound?

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ confirm the ketone group, while C-Cl stretching vibrations appear at 550–750 cm⁻¹. Subtracting solvent artifacts (e.g., CS₂ at 855 cm⁻¹) is critical for accurate interpretation .

- Mass Spectrometry : Electron ionization (EI-MS) fragments at m/z 205.04 (molecular ion) and 168.98 (loss of Cl) align with the dichlorophenyl backbone. Reference libraries like NIST provide validated fragmentation patterns .

Q. What are the primary applications of this compound in organic synthesis and materials science?

The compound serves as a precursor for heterocycles (e.g., pyrazoles, triazoles) with pharmacological activity . Its dichlorophenyl group enhances electron-withdrawing properties, making it useful in synthesizing fluorescent dyes and polymers . Derivatives like hydroxypyrimidines exhibit HDAC inhibitory activity, relevant to cancer research .

Advanced Research Questions

Q. What strategies address low yields in Friedel-Crafts acylation when synthesizing halogenated ethanone derivatives?

Contradictions in reported yields (30–70%) arise from competing side reactions. Using Lewis acid catalysts (e.g., AlCl₃) at controlled temperatures (0–5°C) improves electrophilic substitution. Alternatively, microwave-assisted synthesis reduces reaction time and by-product formation .

Q. How can researchers resolve contradictions in reported biological activities between in vitro and in vivo studies?

Discrepancies may stem from metabolic stability. For example, enzymatic oxidation by CYP3A4 converts the compound into 2-(1H-1,2,4-triazol-1-yl) derivatives, altering activity . Comparative studies using isotopic labeling (e.g., ¹⁴C) and LC-MS/MS metabolite profiling are recommended .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations model charge distribution at the ketone group, identifying nucleophilic attack sites. QSPR models correlate Cl substituent positions with reaction rates, validated against experimental data from analogs like 4'-(2,4-difluorophenoxy)acetophenone .

Q. How can researchers optimize purification methods for by-products formed during synthesis?

Common by-products (e.g., hydroxylated analogs) are separable via column chromatography using gradient elution (hexane:ethyl acetate 8:2 to 6:4). Recrystallization in ethanol at −20°C enhances purity (>97%), as demonstrated in pyrazole derivative syntheses .

Q. What structural modifications enhance the compound’s bioactivity while retaining stability?

Introducing triazole moieties (e.g., 2-(1H-1,2,4-triazol-1-yl)ethanone) improves antifungal activity, as seen in pyrifenox derivatives . Stability under physiological conditions is maintained by substituting the 4-chlorophenyl group with electron-donating groups (e.g., methoxy) .

Data Contradiction Analysis

Q. Why do spectral data for this compound vary across literature sources?

Discrepancies in IR and NMR data arise from solvent effects (e.g., CCl₄ vs. CS₂) and instrument resolution. For example, artifacts at 1996 cm⁻¹ in IR spectra are linked to grating changes in older instruments . Standardizing solvent systems (e.g., 10% CCl₄) and referencing NIST databases reduces variability .

Q. How can researchers validate conflicting reports on the compound’s role in HDAC inhibition?

Divergent bioactivity claims (e.g., IC₅₀ values) may reflect assay conditions (e.g., cell line specificity). Reproducing assays with standardized protocols (e.g., HeLa cell lysates) and using positive controls (e.g., trichostatin A) clarifies efficacy. Structural analogs with confirmed HDAC activity provide mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.